molecular formula C18H16FN3O4S B2831904 N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide CAS No. 2034391-93-8

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide

Cat. No.: B2831904
CAS No.: 2034391-93-8
M. Wt: 389.4
InChI Key: NUOKFWISYJVSHS-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group, a methylsulfonyl-substituted imidazole ring, and a benzamide moiety

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Fluoro-Methoxyphenyl Intermediate:

    Synthesis of the Methylsulfonyl-Imidazole Intermediate: The imidazole ring is functionalized with a methylsulfonyl group using sulfonation reactions.

    Coupling Reaction: The two intermediates are then coupled through a nucleophilic substitution reaction to form the final benzamide compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide moiety, potentially yielding amines or other reduced derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-fluoro-4-methoxyphenyl)-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide: This compound has a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(3-fluoro-4-methoxyphenyl)-3-(2-(ethylsulfonyl)-1H-imidazol-1-yl)benzamide: The ethylsulfonyl group may alter the compound’s solubility and interaction with molecular targets.

    N-(3-fluoro-4-methoxyphenyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzoic acid:

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-26-16-7-6-13(11-15(16)19)21-17(23)12-4-3-5-14(10-12)22-9-8-20-18(22)27(2,24)25/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOKFWISYJVSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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